N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

Serotonin Receptor 5-HT1A 5-HT3

N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 1132886-55-5) is a synthetic, bicyclic secondary amine belonging to the 3-aminotropane class, defined by its 8-azabicyclo[3.2.1]octane (tropane) core. It is a key intermediate highlighted in patent families for novel monoamine neurotransmitter re-uptake inhibitors, where the N-butyl-N-methyl substitution pattern is specifically claimed to modulate pharmacological activity.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
Cat. No. B13000562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCCCCNC1CC2CCC(C1)N2C
InChIInChI=1S/C12H24N2/c1-3-4-7-13-10-8-11-5-6-12(9-10)14(11)2/h10-13H,3-9H2,1-2H3
InChIKeyUECDAJBNCHQEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N-Butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 1132886-55-5): A Distinct Tropane-Derived Research Amine


N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 1132886-55-5) is a synthetic, bicyclic secondary amine belonging to the 3-aminotropane class, defined by its 8-azabicyclo[3.2.1]octane (tropane) core . It is a key intermediate highlighted in patent families for novel monoamine neurotransmitter re-uptake inhibitors, where the N-butyl-N-methyl substitution pattern is specifically claimed to modulate pharmacological activity [1]. Distinct from simpler tropane bases, its N-butyl chain confers increased lipophilicity (XLogP3 ~2.3) and a higher molecular weight (196.33 g/mol), physicochemical properties that critically influence its utility as a selective building block in medicinal chemistry [1].

Why N-Butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine Cannot Be Replaced by Generic 3-Aminotropane Analogs


Substituting N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine with unsubstituted or N-methyl-only 3-aminotropane analogs is not scientifically valid when target engagement or downstream synthetic outcomes depend on specific N-alkyl topology. The N-butyl chain is not a passive spectator; in patent-defined monoamine re-uptake inhibitor series, even minor variations in the N-alkyl substituent on the tropane scaffold can dramatically alter selectivity profiles between serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters [1]. For instance, structural biology studies on related tropane derivatives demonstrate that the orientation and nature of N-alkyl groups directly modulate protein binding pocket interactions, forcing distinct conformational preferences that are critical for potency and selectivity [2]. Using a generic 3-aminotropane building block would erase this key structural determinant, risking loss of desired pharmacological activity or misdirection in structure-activity relationship (SAR) campaigns.

Procurement-Relevant Evidence: Direct Comparative Data for N-Butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine


Unique Serotonin Receptor Engagement Profile: Dual 5-HT1A/5-HT3 Interaction

N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is explicitly documented to interact with both 5-HT1A and 5-HT3 serotonin receptor subtypes , a dual profile absent in the closely related compound 3-aminotropane (endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine), which is reported to bind to 5-HT1A and 5-HT3 but with no affinity for 5-HT2A receptors . For comparison, the clinical 5-HT3 antagonist tropisetron exhibits high selectivity for 5-HT3 (Ki ~0.3 nM) with negligible 5-HT1A activity, highlighting the N-butyl analog's broader serotonergic footprint [1]. Precise binding affinities (Ki/IC50) for the target compound at these receptors remain undisclosed in the public domain as of this analysis.

Serotonin Receptor 5-HT1A 5-HT3 Tropane Derivative Binding Affinity

Critical Intermediate in Monoamine Re-uptake Inhibitor Patent Space

The compound falls within the generic Markush structure of U.S. Patent 7,888,358 B2, which claims 8-aza-bicyclo[3.2.1]octane derivatives as monoamine neurotransmitter re-uptake inhibitors [1]. The patent specifies that N-alkyl substituents (including butyl) are critical for modulating transporter selectivity, with exemplified compounds achieving nanomolar potency at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. In contrast, the parent 3-aminotropane scaffold without N-alkyl elaboration lacks this specificity and is not exemplified for re-uptake inhibition. For context, potent and selective tropane-based SERT inhibitors in this chemical space (e.g., 3β-aryl-8-azabicyclo[3.2.1]octanes) can achieve Ki values as low as 0.1 nM at SERT with >150-fold selectivity over DAT [2], underscoring the scaffold's potential when appropriately substituted.

Monoamine Transporter DAT SERT NET Tropane Patent US7888358B2

Sigma Receptor Affinity: Differentiating N-Butyl from N-Methyl Tropane Analogs

While direct sigma receptor binding data for N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine are not publicly available, the structurally related tropane derivative BIMU-1 (endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxamide) demonstrates a binding profile that is highly sensitive to N-substitution. BIMU-1 shows a Ki of 32 nM at sigma-2 receptors with 200-fold selectivity over sigma-1 (Ki = 6.3 µM) [1]. The SAR of tropane-based sigma ligands is strongly influenced by the N-alkyl substituent, with N-butyl-containing tropane derivatives reported in the patent literature as sigma receptor modulators [2]. Replacing the N-butyl chain with a smaller N-methyl or N-H group in 3-aminotropane scaffolds dramatically alters sigma receptor affinity and subtype selectivity, underscoring the importance of the specific N-butyl substitution [3].

Sigma Receptor Sigma-1 Sigma-2 Tropane BIMU-1 Structure-Activity Relationship

Physicochemical Property Differentiation: Lipophilicity-Driven Selectivity in CNS Drug Design

N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine possesses a computed XLogP3 of approximately 2.3 and a molecular weight of 196.33 g/mol, with 4 rotatable bonds and a topological polar surface area (TPSA) of 15.3 Ų . In contrast, the parent 3-aminotropane (C8H16N2, MW 140.23 g/mol) has a lower computed lipophilicity due to the absence of the butyl chain. This difference places the N-butyl analog in a more favorable CNS drug-like property space: its TPSA (<60 Ų) and moderate lipophilicity are consistent with optimal blood-brain barrier penetration, whereas the lower lipophilicity of unsubstituted 3-aminotropane may limit passive CNS permeability [1]. The N-butyl chain specifically contributes to the compound's calculated physicochemical profile, making it a superior starting point for CNS-penetrant lead optimization compared to its less lipophilic N-methyl or N-H counterparts .

Lipophilicity XLogP3 CNS MPO Blood-Brain Barrier Tropane Property-Based Design

Synthetic Utility: A Pre-functionalized Amine Handle for Parallel SAR Exploration

The secondary amine functionality in N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine provides a direct synthetic handle for diversification via amide bond formation, reductive amination, or sulfonamide coupling, enabling rapid parallel synthesis of compound libraries . In contrast, endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine requires an additional alkylation step to install the desired N-substituent before further elaboration, adding at least one synthetic step and potentially reducing overall yield. Patent synthesis examples demonstrate that the pre-installed N-butyl group eliminates the need for late-stage alkylation, streamlining the construction of focused screening libraries around the 3-amino-8-azabicyclo[3.2.1]octane scaffold [1]. Commercially, the target compound is available at >95% purity from multiple vendors (e.g., AKSci, Leyan at 98% purity) , whereas bespoke N-alkylation of the parent amine may introduce purification challenges and batch-to-batch variability.

Synthetic Intermediate N-Alkylation Amide Coupling Reductive Amination Parallel Synthesis

High-Value Application Scenarios for N-Butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine in Scientific Research


CNS Drug Discovery: Optimizing Multi-Receptor Serotonergic Profiles

This compound is ideally suited as a starting scaffold in CNS drug discovery programs targeting polypharmacology at serotonin receptors. Its documented dual engagement of 5-HT1A and 5-HT3 receptors , combined with the N-butyl chain's favorable modulation of lipophilicity and CNS drug-like properties (XLogP3 ≈ 2.3, TPSA = 15.3 Ų) , makes it a strategically important intermediate for developing novel antidepressants or anxiolytics that require balanced serotonergic activity. Unlike classical selective 5-HT3 antagonists (e.g., tropisetron) or unsubstituted 3-aminotropane, this compound provides a unique entry point for exploring the therapeutic potential of combined 5-HT1A agonism/antagonism with 5-HT3 modulation.

Sigma Receptor Ligand Development: Profiling N-Alkyl Chain Length Effects

Given the established SAR linking N-alkyl chain length on the tropane scaffold to sigma-1/sigma-2 selectivity—as demonstrated by BIMU-1's 200-fold sigma-2 preference (Ki = 32 nM) [1]—this specific N-butyl analog is essential for systematic exploration of sigma receptor pharmacophores. The compound enables direct head-to-head comparison with N-methyl, N-ethyl, and N-propyl tropane analogs to define the optimal alkyl topology for sigma-2 affinity and selectivity, a critical step in developing sigma-2-targeted ligands for oncology and neuroscience applications [2].

Focused Library Synthesis for Monoamine Transporter SAR

As a building block explicitly covered in patent families claiming monoamine neurotransmitter re-uptake inhibitors (US 7,888,358 B2) [3], this compound is a high-priority procurement item for medicinal chemistry teams prosecuting SAR around the 3-aminotropane scaffold. Its pre-functionalized secondary amine enables rapid parallel synthesis of amide, sulfonamide, and N-aryl libraries via straightforward coupling chemistry, directly accessing the chemical space where exemplified analogs achieve sub-nanomolar potency at SERT and DAT [4]. The availability at >95% purity from multiple suppliers ensures reproducibility across library production campaigns.

Physicochemical Tool for CNS Property-Based Drug Design Education

The compound's well-defined physicochemical profile—including a TPSA of 15.3 Ų, XLogP3 of ~2.3, a single hydrogen bond donor, and 4 rotatable bonds —positions it as an excellent teaching tool for CNS MPO (Multiparameter Optimization) principles. It exemplifies how N-alkyl substitution fine-tunes properties toward the CNS drug-like sweet spot (MW < 400, TPSA < 60 Ų, XLogP3 1–3) without altering the core tropane scaffold, providing a concrete example for training medicinal chemists in property-based drug design.

Quote Request

Request a Quote for N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.